molecular formula C15H11ClINO3 B5012066 methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate

methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate

Cat. No.: B5012066
M. Wt: 415.61 g/mol
InChI Key: ITEQNFRPJKFGFR-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is an organic compound with the molecular formula C15H10ClINO3. This compound is characterized by the presence of a chloro group, an iodobenzoyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reduced using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding quinones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones and other oxidized products.

Scientific Research Applications

Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is used in various fields of scientific research:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-[(4-iodobenzoyl)amino]benzoate
  • Methyl 4-chloro-3-[(3-iodobenzoyl)amino]benzoate
  • Methyl 4-chloro-3-[(4-chloro-3-iodobenzoyl)amino]benzoate

Uniqueness

Methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate is unique due to the specific positioning of the iodo group on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its isomers.

Properties

IUPAC Name

methyl 4-chloro-3-[(2-iodobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClINO3/c1-21-15(20)9-6-7-11(16)13(8-9)18-14(19)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEQNFRPJKFGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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